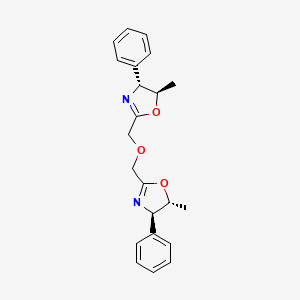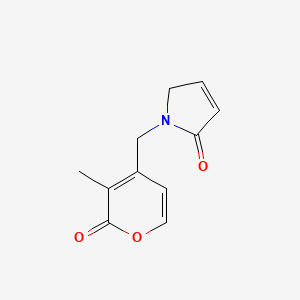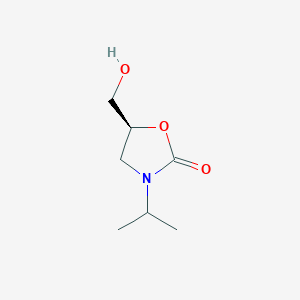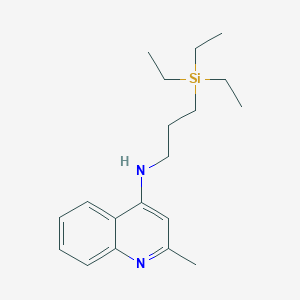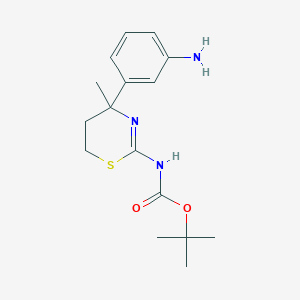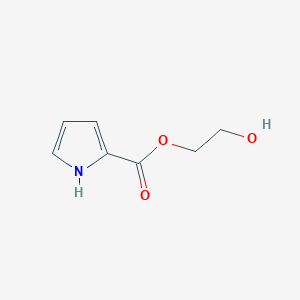![molecular formula C13H15N3O6Pt B12875756 (1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum](/img/structure/B12875756.png)
(1,2-Cyclopentanediamine-N,N')[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum is a platinum-based coordination complex. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological molecules, making it a promising candidate for therapeutic applications.
Métodos De Preparación
The synthesis of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum typically involves the reaction of platinum precursors with 1,2-cyclopentanediamine and 3-nitro-1,2-benzenedicarboxylic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the coordination complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The complex can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands. Common reagents for these reactions include halides and phosphines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original complex, while substitution reactions can produce a variety of new coordination complexes.
Aplicaciones Científicas De Investigación
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its interactions with DNA and proteins, making it a potential candidate for anticancer therapies.
Medicine: Due to its ability to bind to biological molecules, it is being investigated for use in targeted drug delivery systems.
Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt normal cellular functions. This mechanism is similar to that of other platinum-based drugs, such as cisplatin, which are used in cancer therapy. The molecular targets and pathways involved include DNA replication and repair processes, as well as protein synthesis.
Comparación Con Compuestos Similares
(1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum can be compared with other platinum-based coordination complexes, such as:
Cisplatin: A widely used anticancer drug that forms similar covalent bonds with DNA.
Carboplatin: Another platinum-based drug with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: Known for its use in colorectal cancer treatment, with a distinct mechanism of action compared to cisplatin and carboplatin.
The uniqueness of (1,2-Cyclopentanediamine-N,N’)[3-nitro-1,2-benzenedicarboxylato(2-)-O1,O2]platinum lies in its specific ligand structure, which may offer different biological interactions and therapeutic potentials compared to these other compounds.
Propiedades
Fórmula molecular |
C13H15N3O6Pt |
|---|---|
Peso molecular |
504.36 g/mol |
Nombre IUPAC |
(2-azanidylcyclopentyl)azanide;3-nitrophthalic acid;platinum(2+) |
InChI |
InChI=1S/C8H5NO6.C5H10N2.Pt/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13;6-4-2-1-3-5(4)7;/h1-3H,(H,10,11)(H,12,13);4-7H,1-3H2;/q;-2;+2 |
Clave InChI |
OBHINSTZUWVCOX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)[NH-])[NH-].C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O.[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)
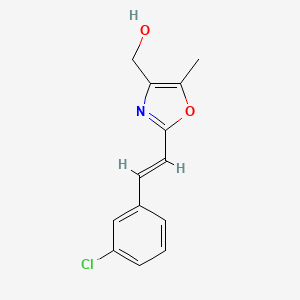
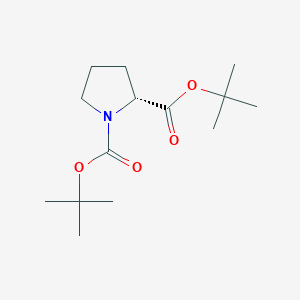
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
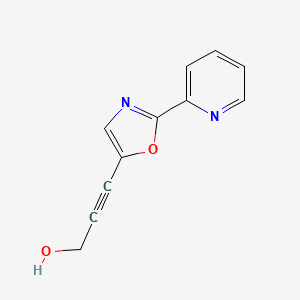
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)

